![molecular formula C12H11N3OS B2897180 8-甲氧基-5-甲基-[1,2,4]三唑并[4,3-a]喹啉-1-硫醇 CAS No. 302936-27-2](/img/structure/B2897180.png)

8-甲氧基-5-甲基-[1,2,4]三唑并[4,3-a]喹啉-1-硫醇

描述

“8-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol” is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline class . It belongs to the family of heterocyclic compounds, which are cyclic compounds with at least two different elements as atom of ring members . Triazole compounds, including this one, contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

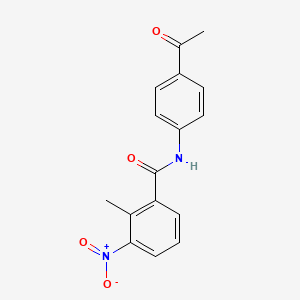

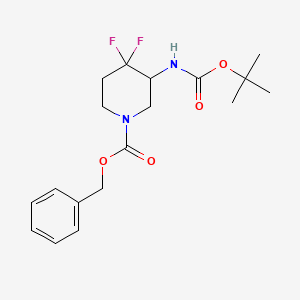

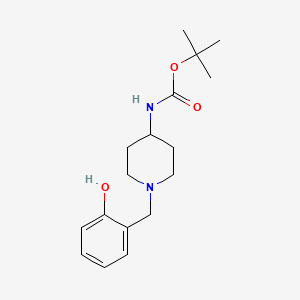

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives, including “8-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol”, involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of “8-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol” is characterized by a triazole nucleus, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . This nucleus is present as a central structural component in a number of drug classes .科学研究应用

抗癌应用

对 1,2,4-三唑并[4,3-a]-喹啉衍生物的研究已在抗癌活性方面显示出有希望的结果。B. N. Reddy 等人 (2015) 的一项研究合成了一系列 1,2,4-三唑并[4,3-a]-喹啉衍生物,并评估了它们对人神经母细胞瘤和结肠癌细胞系的抗癌活性。一些衍生物显示出显着的细胞毒性,表明此类化合物在癌症治疗中的潜力 新型 4,5-二氢-1-甲基-[1,2,4]三唑并[4,3-a]喹啉-7-胺衍生的尿素的合成及其抗癌活性。

抗菌应用

1,2,4-三唑并[4,3-a]喹啉衍生物也因其抗菌特性而受到探索。Muhammet Özyanik 等人 (2012) 研究了含有唑核的喹啉衍生物的抗菌活性。他们的研究表明,一些合成的化合物对多种微生物表现出良好至中等的活性,突出了这些化合物的抗菌潜力 一些含有唑核的喹啉衍生物的制备和抗菌活性评价。

分子对接和药代动力学分析

另一项研究专注于苯基-[1,2,4]三唑并[4,3-a]喹喔啉类似物的抗菌活性设计、合成和评估,展示了分子对接和药代动力学分析在新抗菌剂开发中的重要性。这项研究表明,[1,2,4]三唑并[4,3-a]喹喔啉骨架可以作为设计具有多靶点抑制能力的有效抗菌剂的前体,进一步强调了这些化合物的治疗潜力 新型苯基-[1,2,4]三唑并[4,3-a]喹喔啉类似物的抗菌筛选和药代动力学分析,靶向 DHFR 和大肠杆菌 DNA 拓扑异构酶 B。。

未来方向

The future directions for “8-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol” and similar compounds could involve further exploration of their antimicrobial, antioxidant, and antiviral potential . Additionally, their potential as anticancer agents could be explored further . The design, optimization, and investigation of more potent anticancer analogs could be a promising direction .

作用机制

Target of Action

Related compounds such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been shown to target non-conserved amino acid residues and have potential antiviral and antimicrobial activities .

Mode of Action

It’s worth noting that similar compounds have been found to intercalate dna , which can disrupt the DNA structure and interfere with processes such as replication and transcription.

Biochemical Pathways

Related compounds have been associated with antiviral and antimicrobial activities, suggesting they may interact with pathways related to these biological processes .

Result of Action

Related compounds have shown promising antiviral activity and exhibit antibacterial and/or antifungal activities . Some compounds have also demonstrated cytotoxicity at certain concentrations .

属性

IUPAC Name |

8-methoxy-5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS/c1-7-5-11-13-14-12(17)15(11)10-6-8(16-2)3-4-9(7)10/h3-6H,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFXBSNENTWMFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=S)N2C3=C1C=CC(=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801326041 | |

| Record name | 8-methoxy-5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26657521 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

8-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol | |

CAS RN |

302936-27-2 | |

| Record name | 8-methoxy-5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,6,7-tetramethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2897098.png)

![8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2897107.png)

![4-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2897109.png)

![2-[2-[(2-hydroxyphenyl)methylamino]phenyl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2897110.png)

![(2E)-3-[(4-butoxyphenyl)amino]-2-[4-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2897113.png)

![(5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)benzylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B2897115.png)

![N-(3,4-dimethylphenyl)-1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2897117.png)

![7-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2897118.png)